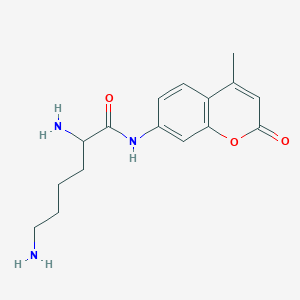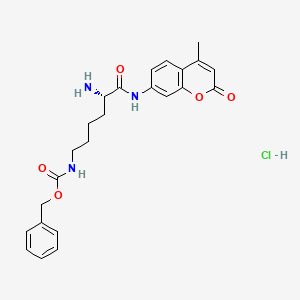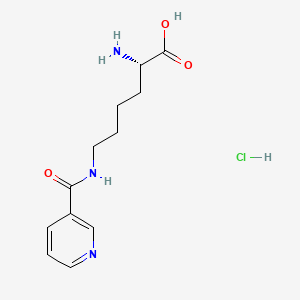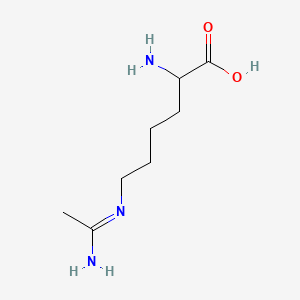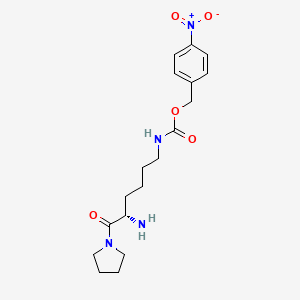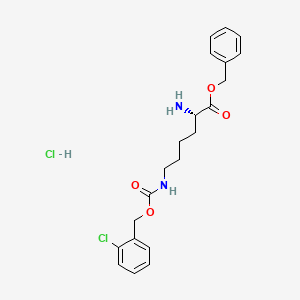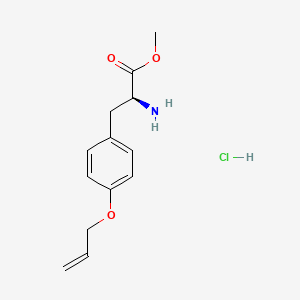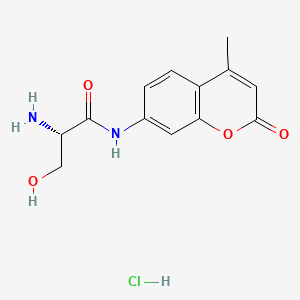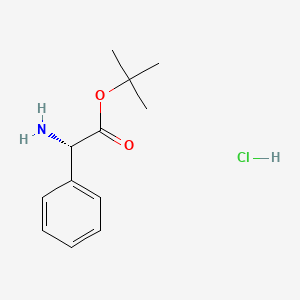
Hdmc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Hdmc” could refer to High Desert Medical College, an institution that provides specific education for a targeted future healthcare career . It could also refer to a novel deep learning-based framework for removing batch effects in single-cell RNA-seq data .
Synthesis Analysis
In the context of bioinformatics, “Hdmc” is a hierarchical distribution-matching framework assisted with contrastive learning .
Molecular Structure Analysis
There is a reference to the structure of the hDmc1-ssDNA filament in the context of biochemistry .
Chemical Reactions Analysis
“Hdmc” could refer to High Ductility Magnesium Phosphate Cement-Based Composites in the context of materials science .
Physical And Chemical Properties Analysis
“Hdmc” could refer to a chemical compound with the CAS No. 1082951-62-9 .
Applications De Recherche Scientifique
Removing Batch Effects in Single-Cell RNA-Seq Data
- Scientific Field : Bioinformatics
- Summary of the Application : HDMC is a novel deep learning-based framework for removing batch effects in single-cell RNA-seq data . It addresses two problems: reducing the distribution differences of different batches more accurately and aligning samples from different batches to recover the cell type clusters .
- Methods of Application : HDMC employs an adversarial training strategy to match the global distribution of different batches. For local matching, cells in each batch are divided into clusters and a contrastive learning mechanism is developed to simultaneously align similar cluster pairs and keep noisy pairs apart from each other .
- Results : The method has been demonstrated to be effective on both simulated and real datasets. It significantly outperforms the state-of-the-art methods and has the ability to prevent overcorrection .
High Ductility Magnesium Phosphate Cement-Based Composites
- Scientific Field : Materials Science
- Summary of the Application : High Ductility Magnesium Phosphate Cement-Based Composites (HDMC) are studied for their mechanical properties and water stability .
- Methods of Application : The compressive test and four-point flexural test were carried out to explore the water stability as well as mechanical properties of HDMC .
- Results : The results showed that the 28-day ambient curing could lead to higher retention rates of strength, ductility, and toughness than 7-day ambient curing .
Hydrophobic Modification of Polysaccharides
- Scientific Field : Nanomedicine
- Summary of the Application : HDMC is used in the hydrophobic modification of polysaccharides for nanomedicine delivery .
- Methods of Application : The main chain of polysaccharides can be surface-modified or functionalized to have targeting .
- Results : This application has shown good therapeutic effects in scientific research .
Orientations Futures
Propriétés
IUPAC Name |
[(5-chloro-3-oxidobenzotriazol-3-ium-1-yl)-morpholin-4-ylmethylidene]-dimethylazanium;hexafluorophosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN5O2.F6P/c1-16(2)13(17-5-7-21-8-6-17)18-11-4-3-10(14)9-12(11)19(20)15-18;1-7(2,3,4,5)6/h3-4,9H,5-8H2,1-2H3;/q+1;-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRTWUAUKJMOER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=C(N1CCOCC1)N2C3=C(C=C(C=C3)Cl)[N+](=N2)[O-])C.F[P-](F)(F)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClF6N5O2P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746375 |
Source


|
| Record name | (5-Chloro-3-oxo-1H-1lambda~5~,2,3-benzotriazol-1-yl)-N,N-dimethyl(morpholin-4-yl)methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hdmc | |
CAS RN |
1082951-62-9 |
Source


|
| Record name | (5-Chloro-3-oxo-1H-1lambda~5~,2,3-benzotriazol-1-yl)-N,N-dimethyl(morpholin-4-yl)methaniminium hexafluorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00746375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




